Tri(2,6-xylenyl)phosphate

Description

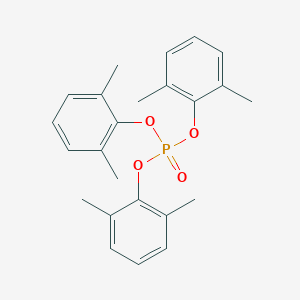

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(2,6-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLORRTLBSJTMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891326 | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262-264 °C @ 6 mm Hg | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Wax | |

CAS No. |

121-06-2 | |

| Record name | 2,6-Xylyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-2,6-xylyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-, phosphate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(2,6-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4QU4542WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.8 °C | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Research

Synthetic Pathways and Methodological Advancements

The primary and most established industrial pathway for synthesizing triaryl phosphates, including Tri(2,6-xylenyl)phosphate, is the reaction of a phenol (B47542) with a phosphorylating agent. wikipedia.org Specifically, this compound is synthesized through the reaction of 2,6-xylenol (2,6-dimethylphenol) with a phosphorus halide, typically phosphorus oxychloride (POCl₃) or phosphoric trichloride. wikipedia.orgchiron.noimaging.org The fundamental reaction involves the esterification of three molecules of the phenol with one molecule of the phosphorus reagent.

Methodological advancements have sought to improve the efficiency, safety, and environmental footprint of this process. One notable advancement is the development of a feed-controlled substitution reaction with phosphorus oxychloride in water, which has achieved high isolated yields for compounds like triphenyl phosphate (B84403), presenting a "green" alternative to traditional organic solvents. researchgate.net

Another significant area of advancement is the application of Phase Transfer Catalysis (PTC). tandfonline.comresearchgate.net This technique is particularly useful for reactions involving reactants soluble in different, immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of the phosphorus reagent. crdeepjournal.org The PTC method facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs, accelerating the synthesis under milder conditions. researchgate.netcrdeepjournal.org

The Ullmann reaction, a classical copper-catalyzed method for forming aryl-carbon and aryl-heteroatom bonds, represents a foundational concept in the synthesis of aryl ethers and related compounds. umass.eduorganic-chemistry.org While traditional Ullmann conditions were often harsh, modern developments have led to more versatile and milder copper-catalyzed C-O coupling reactions, which are mechanistically relevant to the formation of the aryl-phosphate ester bond. nih.gov

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rate, yield, and purity. Research has explored several catalytic systems to optimize the esterification process.

Phase Transfer Catalysis (PTC): PTC is a powerful technique used to facilitate reactions between reactants in immiscible phases. researchgate.net In the context of triaryl phosphate synthesis, the catalyst is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. wikipedia.org These catalysts function by forming a lipophilic ion pair with the phenoxide anion, which is then transported from the aqueous or solid phase into the organic phase containing the phosphorus oxychloride. crdeepjournal.orgwikipedia.org This circumvents the low reactivity often seen in heterogeneous reaction mixtures. The use of PTC can lead to faster reactions and may reduce the need for hazardous solvents, contributing to greener chemical processes. wikipedia.org

Calcium-Magnesium Composite Catalysts: A novel approach detailed in patent literature involves the use of a specific calcium-magnesium composite catalyst for the production of trixylenyl phosphate. google.comgoogle.com This heterogeneous catalyst is prepared from a mixture of an HZSM-5 type molecular sieve, calcium sulfate, magnesium chloride, and sesbania powder. google.com The synthesis involves a carefully controlled, multi-stage heating process where 2,6-xylenol is reacted with phosphorus oxychloride in the presence of this catalyst. google.com This method is reported to improve the purity and yield of the final product by optimizing the esterification and subsequent acid removal steps. google.com

The table below summarizes key catalytic systems employed in triaryl phosphate synthesis.

Interactive Data Table: Catalytic Systems in Triaryl Phosphate Synthesis

| Catalyst Type | Components/Examples | Mechanism of Action | Key Advantages |

| Phase Transfer Catalysts (PTC) | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide), Phosphonium salts | Transports the phenoxide anion from an aqueous/solid phase to an organic phase for reaction. crdeepjournal.orgwikipedia.org | Accelerates reaction rates under mild conditions; can reduce the need for hazardous solvents. researchgate.netwikipedia.org |

| Calcium-Magnesium Composite | HZSM-5 molecular sieve, Calcium Sulfate (CaSO₄), Magnesium Chloride (MgCl₂) | Acts as a heterogeneous catalyst to promote the esterification of xylenol with phosphorus oxychloride. google.com | Reported to improve product purity and yield; facilitates controlled reaction and acid removal. google.com |

| Copper-Based Catalysts | Copper(I) salts (e.g., CuI), Copper-bronze | Facilitates Ullmann-type C-O bond formation between an aryl group and the phosphate moiety. umass.edunih.gov | Foundational for aryl-heteroatom bond formation; modern systems operate under milder conditions than classic Ullmann reactions. nih.gov |

Purification Techniques and Their Impact on Product Purity and Isomeric Composition

The purification of this compound is a critical step that directly impacts the final product's purity and, most importantly, its isomeric composition. Following the initial synthesis, the crude product contains unreacted starting materials, byproducts, and potentially other isomers of trixylenyl phosphate.

Standard laboratory-scale purification methods for this compound include double distillation under reduced pressure or double recrystallization, for instance from a 1,2-dichloroethane (B1671644) solution. imaging.org For industrial production, distillation is a key step to remove volatile impurities and separate the desired product. google.com A patent describes a process involving underpressure distillation followed by rectification to obtain the refined base oil. google.com

A significant challenge in the production and analysis of trixylenyl phosphates is the management of isomers. Commercial-grade "trixylyl phosphate" (TXP) is not a single compound but a complex mixture of various isomers, formally designated as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). chiron.no Investigations into the composition of these commercial mixtures have shown that the this compound isomer is often not present at all. chiron.noservice.gov.uk Analysis of commercial flame-retardant and hydraulic fluid products revealed a mixture of xylenol isomers, with the 2,6-isomer being notably absent. service.gov.uk

The isomeric composition of two commercial TXP products was found to contain the following xylenyl phosphate isomers in decreasing order of abundance:

2,5-isomer

2,3-isomer

3,5-isomer

2,4-isomer

3,4-isomer

This highlights that producing the specific this compound isomer requires either starting with pure 2,6-xylenol or employing sophisticated purification techniques capable of separating it from a complex isomeric mixture. Analytical methods such as gas chromatography (GC) and liquid chromatography (LC) are essential for identifying the components and verifying the purity of the final product. chiron.no

Interactive Data Table: Isomeric Composition of Commercial Trixylyl Phosphate (TXP) Products

| Isomer | Presence in Analyzed Commercial Mixtures chiron.noservice.gov.uk |

| This compound | Not Detected |

| Tri(2,5-xylenyl)phosphate | Present |

| Tri(2,3-xylenyl)phosphate | Present |

| Tri(3,5-xylenyl)phosphate | Present |

| Tri(2,4-xylenyl)phosphate | Present |

| Tri(3,4-xylenyl)phosphate | Present |

Application Specific Research and Mechanisms

Flame Retardancy Research

Tri(2,6-xylenyl)phosphate, as a member of the aryl phosphate (B84403) ester family, functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. Its effectiveness stems from the action of phosphorus, which interferes with the chemistry of combustion at different stages.

Mechanism of Action in Polymeric Materials

The flame-retardant action of organophosphorus compounds like this compound is multifaceted, occurring simultaneously in the solid (condensed) phase of the burning polymer and the gaseous phase of the flame itself.

Condensed-Phase Mechanism : In the condensed phase, the primary action is the promotion of charring. nih.gov Upon heating, organophosphorus flame retardants can decompose to produce phosphoric acid substances. bohrium.com These acidic species act as catalysts, promoting the dehydration of the polymer matrix to form a stable, carbonaceous char layer on the material's surface. nih.govbohrium.com This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and slows the diffusion of volatile, flammable pyrolysis products to the combustion zone. researchgate.net Furthermore, the phosphoric substances can form a glassy, molten layer that further shields the polymer. bohrium.com

Gas-Phase Mechanism : In the gas phase, the flame retardant or its volatile decomposition products interfere with the radical chain reactions that sustain combustion. researchgate.net When heated, phosphorus-containing compounds are released into the flame, where they generate active phosphorus-containing free radicals, such as PO• and HPO•. nih.gov These radicals are highly effective at scavenging the key high-energy radicals (H• and OH•) that propagate the combustion process, thus inhibiting or quenching the flame. nih.gov Additionally, the decomposition of the flame retardant can release non-combustible gases, which dilute the concentration of oxygen and flammable gases in the combustion zone, producing a suffocation effect. bohrium.com

Influence on Polymer Thermal Stability and Combustion Behavior

The incorporation of aryl phosphates like this compound significantly alters the thermal degradation and fire performance of polymeric materials. The promotion of char in the condensed phase enhances the thermal stability of the polymer at elevated temperatures. researchgate.net This char layer restricts heat transfer to the virgin polymer, slowing down its thermal degradation. plaschina.com.cn

This modification of combustion behavior is quantifiable through standard flammability tests. The addition of a similar compound, triphenyl phosphate (TPP), to polybenzoxazine resins has been shown to increase the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion. The char yield at high temperatures is also markedly increased, signifying that more material remains in the stable solid phase rather than contributing to flammable volatiles. Consequently, key fire safety metrics like the peak Heat Release Rate (pHRR) are reduced.

Table 1: Effect of Triphenyl Phosphate (TPP) on the Flammability Properties of Polybenzoxazine Data presented as representative of aryl phosphate performance.

| Property | Neat Polybenzoxazine | Polybenzoxazine + 10% TPP |

|---|---|---|

| LOI (%) | 29.5 | 39.5 |

| UL-94 Rating | V-1 | V-0 |

| Char Yield at 800°C (%) | 46.2 | 56.4 |

Synergistic Effects with Other Flame Retardants

The efficacy of this compound can be significantly enhanced when used in combination with other types of flame retardants, a phenomenon known as synergism. This allows for lower total additive loading while achieving superior fire safety performance.

Phosphorus-Nitrogen (P-N) Synergy : Nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, are well-known synergists for phosphorus flame retardants. nih.govacs.org The synergy arises from reactions between the phosphorus and nitrogen compounds during decomposition, which can form P-N bonds that are more efficient at phosphorylating and charring the polymer. nih.gov The nitrogen compounds also contribute to flame inhibition by releasing non-combustible gases like ammonia (B1221849) (NH3), which dilutes the fuel/air mixture. researchgate.net This combined action leads to a more stable and insulating char layer and enhanced gas-phase inhibition. researchgate.net

Phosphorus-Boron (P-B) Synergy : Boron compounds, particularly zinc borate (B1201080), exhibit synergistic effects with organophosphorus flame retardants. researchgate.netmdpi.com Zinc borate acts in the condensed phase by releasing water upon decomposition, which has a cooling effect and dilutes flammable gases. bisleyinternational.com It then forms a glassy boric oxide (B₂O₃) layer. bisleyinternational.com This layer can interact with the phosphoric acid species generated by the aryl phosphate, forming a stable borophosphate glass that enhances the thermal stability and integrity of the char layer, providing a superior barrier to heat and mass transfer. mdpi.comadditivebz.com

Phosphorus-Silicon (P-Si) Synergy : Silicon-containing compounds, such as silicones or polyhedral oligomeric silsesquioxanes (POSS), can also create a synergistic system. researchgate.netbohrium.com During combustion, the silicon compound migrates to the polymer surface and decomposes to form a layer of silica (B1680970) (SiO₂). researchgate.net This silica cap reinforces the carbonaceous char produced by the phosphorus flame retardant, resulting in a physically stronger and more effective insulating barrier. researchgate.net

Plasticizer Research

In addition to its flame retardant properties, this compound also functions as a plasticizer, an additive used to increase the flexibility and processability of polymeric materials.

Effects on Polymer Flexibility and Processability

Plasticizers work by embedding themselves between the long polymer chains. researchgate.net This spacing increases the "free volume" within the polymer matrix and disrupts the intermolecular forces (van der Waals forces) that hold the chains tightly together. bohrium.commdpi.com As a result, the polymer chains can slide past one another more easily. bohrium.com

This increased molecular mobility leads to a significant reduction in the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By lowering the Tg, this compound imparts greater flexibility and reduces brittleness at ambient temperatures. bohrium.com

The presence of the plasticizer also lowers the melt viscosity of the polymer. researchgate.net This makes the material flow more easily during processing techniques like extrusion and injection molding, allowing for lower processing temperatures and pressures, and resulting in smoother finished products with fewer defects. bohrium.com For example, research on triphenyl phosphate in benzoxazine (B1645224) resins showed that its addition significantly lowered the viscosity of the resin mixture, thereby improving its flow properties. researchgate.net

Impact on Mechanical Properties of Materials

The plasticizing effect that enhances flexibility typically involves a trade-off with certain mechanical properties. By reducing the intermolecular forces between polymer chains, plasticizers generally lead to a decrease in tensile strength, stiffness (modulus), and hardness. researchgate.netresearchgate.net

However, properties related to ductility are improved. The material's ability to deform without fracturing is increased, resulting in a higher elongation at break. researchgate.netmdpi.com The specific impact depends on the polymer system and the concentration of the plasticizer. Studies on triphenyl phosphate (TPP) in polybenzoxazines demonstrated that while flame retardancy was improved, the flexural strength and modulus tended to decrease due to the plasticizing effect of TPP. researchgate.net

Table 2: Effect of Triphenyl Phosphate (TPP) on Mechanical Properties of Polybenzoxazine Data presented as representative of aryl phosphate performance.

| Property | Neat Polybenzoxazine | Polybenzoxazine + 10% TPP |

|---|---|---|

| Glass Transition Temp. (Tg) | 272 °C | 229 °C |

| Flexural Strength | 134 MPa | 98 MPa |

| Flexural Modulus | 3.5 GPa | 3.1 GPa |

Hydraulic Fluids and Lubricants Research

This compound, a member of the triaryl phosphate ester family, is a subject of significant research in the field of industrial lubricants and hydraulic fluids, particularly for applications demanding high performance under extreme conditions. Its specific chemical structure imparts desirable properties, most notably fire resistance and lubricity. Research focuses on its efficacy as a fire-resistant additive and its stability and degradation profile in demanding operational environments.

Triaryl phosphates, including trixylenyl phosphate, are widely used as fire-resistant base stocks or additives in hydraulic fluids, especially in industries where fire hazards are a major concern, such as aviation, power generation (in electrohydraulic governor controls of turbines), and metal processing. researchgate.netshell.comepa.govresearchgate.net The fire resistance of these compounds is an intrinsic property derived from their chemical structure.

The mechanism of their fire resistance is twofold. When subjected to high temperatures, phosphate esters decompose. This thermal decomposition produces phosphoric acid species which act as a flame retardant by forming a protective char layer on the material's surface, inhibiting the combustion process. caltech.edu Simultaneously, the decomposition can also release flammable hydrocarbon gases. caltech.edu This dual behavior results in fluids that are difficult to ignite and tend to be self-extinguishing once the ignition source is removed, a critical safety feature compared to highly flammable mineral oil-based fluids. shell.comcaltech.edu

The effectiveness of triaryl phosphates as fire-resistant fluids is characterized by several key properties:

High Flash Point: The temperature at which the fluid's vapor can be ignited.

High Fire Point: The temperature at which the fluid's vapor will sustain combustion.

High Autoignition Temperature: The temperature at which the fluid will ignite spontaneously without an external ignition source. shell.com

Commercial fire-resistant hydraulic fluids based on triaryl phosphates are engineered to maximize these properties, providing a significant safety advantage in high-temperature and high-pressure applications. shell.com

| Property | Description | Significance in Fire Resistance |

|---|---|---|

| Flash Point | The lowest temperature at which vapors of the material will ignite, given an ignition source. | A higher flash point indicates a lower risk of ignition in the presence of sparks or flames. shell.com |

| Fire Point | The temperature at which vapor combustion is sustained. | A high fire point signifies the fluid's resistance to supporting a continuous fire. shell.com |

| Autoignition Temperature | The temperature at which the substance spontaneously ignites in a normal atmosphere without an external source of ignition. | A high autoignition temperature is crucial for fluids used near hot surfaces or in high-compression systems. shell.com |

Despite their advantages, this compound and other triaryl phosphate-based fluids are susceptible to degradation under the harsh conditions found in hydraulic systems. The primary mechanisms of degradation are thermal decomposition, oxidation, and hydrolysis. researchgate.netproactivereliability.com

Thermal Degradation: At elevated temperatures, especially those experienced during the compression of entrained air bubbles (a phenomenon known as dieseling), the fluid can break down. researchgate.netproactivereliability.com This process can lead to the formation of sub-micron carbonaceous particles, causing the fluid to darken, and the generation of phenolic fragments. researchgate.netproactivereliability.com

Oxidation: In the presence of air, particularly at high temperatures, the fluid can oxidize. This process can be catalyzed by metal components within the system. Oxidation leads to an increase in the fluid's acidity and can form sludge and other deposits that impair the function of hydraulic components. proactivereliability.com The oxidation of phenolic impurities or degradation products can also form colored species called chromophores, which contribute to the darkening of the fluid. proactivereliability.com

Hydrolysis: The presence of water in a hydraulic system can lead to the hydrolysis of the phosphate ester. This reaction breaks down the ester, producing acidic phosphate compounds and xylenols. proactivereliability.comnih.gov The reaction is autocatalytic, as the acidic products can accelerate further hydrolysis. proactivereliability.com Maintaining low water content is therefore critical to extending the fluid's service life. stle.org

The consequences of this degradation are detrimental to the performance and longevity of both the hydraulic fluid and the system itself:

Increased Acidity: The formation of strong acids, such as phosphoric acid derivatives, is a primary result of both hydrolysis and oxidation. researchgate.netproactivereliability.com This increased acidity (higher acid number) can corrode metal components within the hydraulic system.

Altered Fluid Properties: Degradation can affect the fluid's viscosity, foaming characteristics, and air release properties, compromising its lubrication and hydraulic functions. proactivereliability.com

Regular monitoring of the fluid's condition, including its acid number, water content, and particulate levels, is essential for maintaining system reliability and preventing catastrophic failures. In-situ conditioning methods, such as vacuum drying to remove water and treatment with Fuller's earth or ion-exchange resins to remove acids, are employed to mitigate the effects of degradation and extend the fluid's operational life. stle.org

| Degradation Mechanism | Primary Triggers | Key Degradation Products | Impact on Performance |

|---|---|---|---|

| Thermal Degradation (Dieseling) | High temperatures, compressed air bubbles | Carbonaceous particles, phenolic fragments | Fluid darkening, potential for deposit formation researchgate.netproactivereliability.com |

| Oxidation | Oxygen, high temperatures, metal catalysts | Acidic compounds, sludge, varnish, chromophores | Increased acidity, component corrosion, filter plugging, fluid darkening proactivereliability.com |

| Hydrolysis | Water contamination | Acidic phosphate compounds, xylenols | Rapid increase in acidity, corrosion, autocatalytic degradation proactivereliability.comnih.gov |

Environmental Behavior and Fate Research

Environmental Release Pathways and Sources

The entry of Tri(2,6-xylenyl)phosphate into the environment is governed by a combination of direct and indirect sources, stemming from its production, use, and the transformation of other chemical compounds.

Direct Emissions from Production and Use

Commercial trixylenyl phosphate (B84403) is typically a complex mixture of various isomers, and notably, the this compound isomer has been reported as not being present in some commercial flame-retardant and fire-resistant hydraulic fluid products. uni-hamburg.deservice.gov.ukchiron.noindustrialchemicals.gov.au These commercial mixtures are synthesized by reacting phosphoryl chloride with mixed xylenols, resulting in a product with a variable composition of different isomers. chiron.nowikipedia.org The primary isomers found in these products are often the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers. service.gov.ukindustrialchemicals.gov.au

This suggests that widespread, direct emissions of the 2,6-isomer from the broad industrial applications of commercial TXP may be limited. However, specific uses of the pure this compound isomer could lead to direct environmental release. For instance, it has been identified as an effective synergist for the insecticide malathion, indicating a potential for direct release in agricultural or vector control applications. nih.gov The production and use of this specific isomer in such applications could result in its release to the environment through various waste streams. nih.gov

Indirect Sources: Transformation of Organophosphite Antioxidants (Secondary OPEs)

A significant and often overlooked pathway for the environmental presence of organophosphate esters (OPEs) is the transformation of organophosphite antioxidants. nih.gov These antioxidant compounds are widely used in plastics and other materials to prevent degradation. nih.gov Through oxidation processes, which can be influenced by factors such as heat, UV radiation, and contact with water, these phosphite (B83602) compounds can be converted into their phosphate ester analogs. umn.edu While this is a recognized source for other OPEs, direct evidence specifically linking the transformation of organophosphite antioxidants to the formation of this compound in the environment is not yet well-documented in the reviewed literature. However, the general chemical principle suggests this as a plausible indirect source. The synthesis of some phosphite antioxidants does involve reactants with steric hindrance, such as those with 2,6-di-tert-butyl groups, which could be analogous to the 2,6-dimethyl substitution in this compound. nih.gov

Volatilization, Dissolution, and Abrasion from Consumer Products

Once incorporated into consumer products, the release of this compound is influenced by its physical and chemical properties.

Volatilization: Due to its very low estimated vapor pressure, this compound is not expected to volatilize significantly from dry surfaces. nih.gov This property suggests that direct emission to the atmosphere from products through evaporation is a minor pathway.

Dissolution and Leaching: Organophosphate esters, being additives rather than chemically bound to the polymer matrix, can leach from products into the surrounding environment. mdpi.comresearchgate.net This process can be influenced by factors such as the properties of the plastic, the nature of the surrounding medium (e.g., water, oils), and temperature. researchgate.netresearchgate.net While specific studies on the leaching of this compound are limited, the general behavior of OPEs suggests that dissolution from consumer products, such as plastics and textiles, is a potential release pathway into aquatic environments and indoor dust. mdpi.comresearchgate.net

Abrasion: The physical wear and tear of products containing this compound can lead to the release of small particles containing the compound into the environment. uni-hamburg.de This is a recognized release mechanism for additive flame retardants and plasticizers. uni-hamburg.de These particles can then be transported through air and water or deposited in soil and sediment.

Long-Range Transport Mechanisms (Atmospheric and Oceanic)

The potential for long-range environmental transport is a key factor in the global distribution of persistent organic pollutants.

Atmospheric Transport: Due to its low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This is a critical characteristic for its atmospheric transport. Particle-bound compounds can be transported over long distances by wind currents, with their atmospheric lifetime and deposition patterns influenced by particle size and meteorological conditions. aaqr.orgjenkinssoil.ca The persistence of OPEs bound to particles may be longer than in the gas phase, allowing for transport to remote regions like the Arctic and Antarctic. aaqr.orgacs.org Wet and dry deposition are the primary mechanisms for removing these particles from the atmosphere. nih.gov

Oceanic Transport: Ocean currents represent another significant pathway for the long-range transport of persistent organic compounds. acs.org OPEs can enter marine environments through atmospheric deposition, riverine input, and direct discharge. Once in the ocean, their transport is governed by large-scale circulation patterns. acs.org The high octanol-water partition coefficient (log Kow) of many OPEs suggests a tendency to adsorb to particulate matter in the water column, which can then be transported by currents before settling in sediments. researchgate.net

Environmental Distribution and Occurrence

The presence of this compound in various environmental compartments is a direct consequence of its release and transport mechanisms.

Detection in Atmospheric Compartments (Air, Particulates)

Despite the expectation that this compound will be present in the atmosphere bound to particulate matter, specific monitoring data for this isomer in ambient air and atmospheric particulates are scarce in the reviewed literature. However, studies on other structurally similar organophosphate esters provide insights into its likely atmospheric occurrence. For example, Tri(2,4-di-t-butylphenyl) phosphate, another aryl phosphate ester, has been detected in e-waste dust, house dust, and on filters from high-volume air samplers, with median concentrations in air reported at 149 pg/m³. umn.edunih.govresearchgate.net The presence of this and other OPEs in indoor and outdoor air and dust highlights the potential for human exposure through inhalation and ingestion. researchgate.net Given its physical-chemical properties, it is plausible that this compound is also present in these atmospheric compartments, although likely at varying concentrations depending on its specific sources.

Presence in Aquatic Environments (Water, Sediment)

The presence of trixylenyl phosphate, a commercial mixture of isomers that may include this compound, has been confirmed in various aquatic environments, primarily stemming from industrial and municipal effluents. Monitoring efforts in England and Wales between November 2007 and April 2008, as part of the Environment Agency's Targeted Risk Based Monitoring (TRBM) initiative, investigated its occurrence in wastewater treatment plant (WWTP) effluent and the receiving surface waters. service.gov.uk Samples were collected from 15 paired WWTP effluent and receiving water sites across eight Environment Agency Regions. service.gov.uk

While specific concentrations for this compound are not detailed in broad literature, the monitoring of the broader trixylenyl phosphate mixture indicates its release into aquatic systems. service.gov.uk Organophosphate flame retardants (OPFRs) as a class are frequently detected in both water and sediment. nih.govresearchgate.net For instance, studies on various OPFRs in Lake Shihwa, Korea, and coastal areas of the East China and Yellow Seas have shown significant contamination in sediments, with concentrations of total OPFRs reaching up to 347 ng/g dry weight in coastal sediments. nih.govnih.gov The distribution of these compounds is often linked to proximity to industrial and urban areas, with wastewater treatment plants being a significant ongoing source. nih.gov The hydrophobicity of compounds like trixylenyl phosphate suggests they will likely partition to sediment and suspended solids in the water column.

Table 1: Environmental Monitoring of Trixylenyl Phosphate in UK Aquatic Environments

| Environmental Compartment | Location Type | Monitoring Period | Notes |

|---|---|---|---|

| Wastewater Treatment Plant (WWTP) Effluent | 15 sites across England and Wales | Nov 2007 - Apr 2008 | Part of the Environment Agency's TRBM initiative. service.gov.uk |

Note: The monitoring data pertains to the commercial mixture "trixylenyl phosphate," and the presence or concentration of the specific this compound isomer was not specified.

Occurrence in Terrestrial Environments (Soil, Dust)

Information regarding the measured concentrations of this compound in soil and dust is limited in publicly available scientific literature. However, its physicochemical properties allow for predictions of its behavior in terrestrial environments. With a high estimated octanol-water partition coefficient (log Kow) ranging from 5.26 to 6.6, and a high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), this compound is expected to be immobile in soil. service.gov.uk This suggests that if released to land, it would strongly adsorb to soil particles and have a low potential for leaching into groundwater.

Potential sources of contamination in terrestrial environments include the disposal of products containing trixylenyl phosphate in landfills and the application of sewage sludge to land. While specific monitoring data for this compound in soil is scarce, studies on other OPFRs have detected their presence in house dust, indicating that indoor environments can be reservoirs for these compounds. nih.gov For example, tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and triphenyl phosphate (TPP) were detected in 96% and 98% of house dust samples, respectively, in one study. nih.gov Given its use as a flame retardant and plasticizer, it is plausible that this compound could also be present in indoor dust, although specific data is lacking.

Detection in Biota (Seabirds, Fish)

Direct measurements of this compound in the tissues of seabirds and fish are not widely reported in the available literature. However, the substance is predicted to have a high potential for bioaccumulation. service.gov.uk An environmental risk assessment for the commercial trixylenyl phosphate mixture estimated a high bioconcentration factor (BCF) in fish of around 1,900 L/kg. service.gov.uk The BCF value suggests that the substance is likely to accumulate in aquatic organisms from the surrounding water. This is supported by its high log Kow value, which is a key indicator for bioaccumulation potential. service.gov.uk

While specific data for this compound is lacking, research on other organophosphate flame retardants has shown their presence and bioaccumulation in various aquatic organisms. For instance, several OPFRs have been detected in bivalves along the Korean coast, with total concentrations reaching up to 206 ng/g dry weight. nih.gov The bioaccumulation potential can be influenced by factors such as the organism's metabolism and the specific properties of the individual OPFR. Although the biota-sediment accumulation factors for some OPFRs were found to be less than 1, suggesting limited bioaccumulation from sediment, the high BCF predicted for trixylenyl phosphate warrants further investigation into its presence in aquatic food webs. service.gov.uknih.gov

Table 2: Predicted Bioaccumulation Potential of Trixylenyl Phosphate

| Parameter | Value | Method | Implication |

|---|---|---|---|

| Bioconcentration Factor (BCF) in fish | ~1,900 L/kg | Estimation | High potential for bioaccumulation in aquatic organisms. service.gov.uk |

Note: The BCF value is an estimated value for the commercial mixture "trixylenyl phosphate."

Environmental Transformation and Degradation Pathways

Biodegradation in Aqueous Systems and Sewage Sludge

The biodegradation of triaryl phosphates, including trixylenyl phosphate, is considered a significant pathway for their removal from the environment. Studies on related compounds provide insight into the potential for biodegradation of this compound. For example, a study on [14C]tri-p-cresyl phosphate in a laboratory-activated sludge system demonstrated that 70% to 80% of the compound was degraded within 24 hours, with an estimated half-life of 7.5 hours. nih.gov The primary metabolite identified was p-hydroxybenzoic acid. nih.gov

For the broader category of trixylenyl phosphate, it is suggested that the initial and most probable path for biodegradation is the hydrolysis of the ester bond to form orthophosphate and xylenols, which can then undergo further degradation. While considered to be persistent, trixylenyl phosphate does not meet the criteria for being very persistent. service.gov.uk The rate of biodegradation can be influenced by environmental conditions and the presence of acclimated microbial populations. In general, biodegradation of phosphate esters via hydrolysis by microbial esterases in river water, lake water, and sewage sludge is expected to occur in less than 10 days. cdc.gov

Hydrolytic Stability and Degradation

The hydrolysis of this compound, like other triaryl phosphates, is highly dependent on pH. Generally, these compounds are resistant to hydrolysis under neutral and acidic conditions but will degrade at appreciable rates in alkaline environments. cdc.gov The degradation proceeds through the stepwise cleavage of the ester bonds, leading to the formation of diaryl phosphates and subsequently monoaryl phosphates and phosphoric acid.

For the commercial trixylenyl phosphate mixture, a pseudo-first-order hydrolysis reaction rate constant at pH 8 has been calculated to be around 2.0×10⁻⁷ to 2.7×10⁻⁷ s⁻¹. This corresponds to a hydrolysis half-life of approximately 30 to 40 days at this pH. service.gov.uk This indicates that hydrolysis can be a significant degradation pathway in natural waters, which are often slightly alkaline.

Table 3: Hydrolytic Half-Life of Trixylenyl Phosphate

| pH | Calculated Half-Life | Conditions |

|---|

Note: This data is a calculated estimate for the commercial mixture "trixylenyl phosphate."

Photochemical Degradation in the Atmosphere

The potential for direct photochemical degradation of this compound in the atmosphere is considered to be low. This is primarily due to its very low vapor pressure, which is estimated to be around 8.7×10⁻⁶ Pa at 20°C for the commercial mixture. service.gov.uk A low vapor pressure indicates that the compound will exist predominantly in the particulate phase in the atmosphere rather than as a gas.

Substances adsorbed to atmospheric particles are less susceptible to direct photolysis by sunlight. Their atmospheric fate is more likely to be governed by wet and dry deposition, where they are removed from the atmosphere and deposited onto land or water surfaces. While indirect photochemical reactions involving hydroxyl radicals (OH) can occur for particle-bound compounds, specific studies on the atmospheric photochemical degradation of this compound are lacking. Research on other organophosphate esters, such as tricresyl phosphate, has investigated their photochemical reactions in aqueous solutions, but this does not directly translate to their fate in the atmosphere. researchgate.net

Thermal Decomposition Processes

The thermal decomposition of aryl phosphates, including this compound, is a critical process influencing their environmental fate, particularly in high-temperature applications or during waste incineration. Research into related compounds provides insight into the likely decomposition pathways. For aryl phosphates on ferrous surfaces, thermal decomposition is initiated by the cleavage of either the phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bonds. semanticscholar.org This process leads to the removal of the aryl substituents from the central phosphate group, which is a necessary step for the formation of protective iron phosphate films in lubrication applications. semanticscholar.org

While specific studies detailing the thermal decomposition of the this compound isomer are limited, general principles for triaryl phosphates apply. Partial oxidation, which can occur during incomplete combustion, may result in the release of toxic phosphorus oxides. tinaorganic.com In the presence of strong reducing agents, there is also a susceptibility to the formation of highly toxic and flammable phosphine (B1218219) gas. tinaorganic.com Studies on tricresyl phosphate (TCP), a structurally similar aryl phosphate, show that cresol (B1669610) is a primary thermal decomposition product. researchgate.net By analogy, the thermal decomposition of this compound would be expected to yield 2,6-xylenol. The specific conditions, such as temperature, atmosphere (oxidizing vs. inert), and the presence of catalytic surfaces, significantly influence the reaction rates and products. semanticscholar.orgresearchgate.net

Metabolite Formation and Environmental Persistence

Biodegradation of commercial trixylenyl phosphate (TXP) mixtures in activated sludge has been observed to be a slow process. Studies have shown degradation rates of 65% over 14 weeks and only 13% over a 25-week period under specific test conditions. nih.gov This slow rate of degradation suggests a high potential for persistence in the environment. In fact, screening data indicates that trixylenyl phosphate meets the criteria for a persistent, bioaccumulative, and toxic (PBT) substance, highlighting the need for further testing to determine a definitive environmental half-life. service.gov.uk

While specific metabolic pathways for this compound have not been detailed, studies on other triaryl phosphates, such as tri-o-cresyl phosphate (ToCP), offer potential insights. The metabolism of ToCP can involve:

Oxidation of the methyl groups on the cresyl rings.

Dearylation, which is the removal of the cresyl groups, leading to the formation of dicresyl phosphate, cresyl phosphate, and ultimately phosphoric acid. service.gov.uk

Given these pathways, it is plausible that the metabolism of this compound could involve similar hydroxylation of the methyl groups and/or hydrolysis of the ester bonds to form di(2,6-xylenyl)phosphate and mono(2,6-xylenyl)phosphate.

Bioaccumulation and Bioconcentration Research

Potential for Uptake in Aquatic Organisms

The potential for this compound to be taken up and concentrated by aquatic organisms from the surrounding water is a significant environmental concern. This potential is largely governed by the compound's physicochemical properties, particularly its hydrophobicity (tendency to partition from water into lipids), which is indicated by the octanol-water partition coefficient (log Kₒw).

A high log Kₒw value suggests a greater tendency for a chemical to accumulate in the fatty tissues of organisms. Commercial trixylenyl phosphate mixtures have measured log Kₒw values ranging from 5.26 to 5.63, with some estimates for the pure compound being as high as 7.98. service.gov.uk These high values indicate a strong potential for bioaccumulation.

This potential is confirmed by experimental data. A study on a commercial trixylenyl phosphate product reported a high bioconcentration factor (BCF) in fish of approximately 1,900 L/kg. service.gov.uk The BCF is a measure of the extent to which a chemical's concentration in an aquatic organism exceeds its concentration in the ambient water. A BCF of this magnitude is considered significant and confirms that the substance is readily taken up by aquatic life.

| Property | Reported Value | Implication for Bioaccumulation |

|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.63 (measured for commercial mixture) service.gov.uk | High value indicates strong hydrophobicity and a high potential to accumulate in organism tissues. |

| Bioconcentration Factor (BCF) in fish | ~1,900 L/kg service.gov.uk | High measured value confirms significant uptake and concentration from water into fish. |

| Water Solubility | 0.11 - 0.89 mg/L service.gov.uk | Low solubility is consistent with high hydrophobicity and tendency to partition into biota rather than remain in the water column. |

Evidence in Food Webs and Trophic Transfer

Trophic transfer, also known as biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. epa.gov A substance that is persistent, bioaccumulative, and not easily metabolized has the potential to biomagnify. mdpi.com

Currently, there is a lack of direct research evidence documenting the trophic transfer of this compound through specific food webs. However, the compound's known properties provide a strong basis for concern. Its demonstrated persistence and high bioconcentration factor (BCF) are key prerequisites for biomagnification. service.gov.uk

The process begins when organisms at a low trophic level, such as algae or invertebrates, absorb the chemical from the environment. epa.gov When these organisms are consumed by predators at the next trophic level (e.g., small fish), the contaminant is transferred and accumulates in the predator's tissues, often at a higher concentration. This process can continue up the food chain, potentially leading to very high concentrations in top predators. nih.gov Given that this compound has a high BCF in fish, it is highly likely that it will be transferred to predators that consume these fish. service.gov.uk The absence of specific field studies on the trophic magnification factor (TMF) for this compound represents a significant gap in the environmental risk assessment for this compound.

Toxicological Research and Health Effects

Human Health Risk Assessment

Tri(2,6-xylenyl)phosphate, a member of the triaryl phosphate (B84403) ester family, has been the subject of toxicological research to assess its potential risks to human health. These compounds are used as flame retardants, plasticizers, and lubricant additives, leading to potential human exposure longdom.org. The toxicological profile is complex, with concerns centered on neurotoxicity, endocrine disruption, reproductive effects, and genotoxicity longdom.orgnih.gov.

The neurotoxicity of organophosphate compounds is a significant area of concern, with some isomers of tricresyl phosphate (TCP) being well-known neurotoxicants longdom.org. Research into the neurotoxic potential of various TCP isomers and their metabolites aims to understand the structure-activity relationship and the underlying mechanisms of toxicity nih.gov. While much of the historical focus has been on tri-ortho-cresyl phosphate (TOCP), studies are broadening to include other isomers and related compounds like trixylenyl phosphates researchgate.netunh.edu.

The primary mechanism for the delayed neurotoxicity seen with some organophosphates is the inhibition of Neuropathy Target Esterase (NTE) longdom.orgunh.edu. This inhibition, particularly after phosphorylation and a subsequent "aging" process involving the loss of an alkyl or aryl group, is thought to initiate a cascade of events leading to the degeneration of long axons in the peripheral and central nervous systems, a condition known as organophosphate-induced delayed neuropathy (OPIDN) longdom.org. Other proposed mechanisms include alterations of cytoskeletal proteins, calcium imbalance, mitochondrial dysfunction, oxidative stress, and apoptosis longdom.org.

In vitro studies on primary rat cortical neurons have demonstrated that various TCP isomers can decrease neuronal electrical activity after prolonged exposure nih.gov. While acute effects on electrical activity are limited, exposure for 48 hours markedly decreases activity, suggesting a potential for cumulative damage nih.gov.

The neurotoxicity of triaryl phosphates is strongly associated with the presence of a methyl group in the ortho position of the phenyl rings researchgate.netunh.edu. The parent compounds themselves are not typically the ultimate neurotoxic agents. Instead, they undergo metabolic activation by cytochrome P450 enzymes researchgate.net. This process involves hydroxylation of the ortho-methyl group, followed by cyclization to form a highly reactive five-membered ring phosphate ester, a saligenin cyclic phosphate derivative researchgate.netnih.gov.

A key neurotoxic metabolite is 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphorin 2-oxide, also known as cresyl saligenin phosphate (CBDP) researchgate.netnih.gov. This metabolite is a potent inhibitor of esterases, including NTE, which is central to the development of OPIDN unh.eduresearchgate.net. The cyclization product is significantly more toxic than the parent compound researchgate.net. Studies have shown that these cyclic metabolites are not only neurotoxic but also genotoxic, capable of forming DNA adducts nih.gov. The reaction of these saligenin phosphates with nucleosides like guanosine (B1672433) results in the formation of o-hydroxybenzyl adducts, indicating a potential for DNA damage nih.gov.

Key Compounds in Neurotoxicity of Ortho-Substituted Triaryl Phosphates

| Compound Name | Abbreviation | Role in Neurotoxicity | Mechanism of Action |

|---|---|---|---|

| Tri-ortho-cresyl phosphate | TOCP | Parent compound (pro-neurotoxin) longdom.org | Metabolized to a more toxic cyclic phosphate ester researchgate.net |

| Cresyl saligenin phosphate | CBDP | Active neurotoxic metabolite researchgate.netnih.gov | Potent inhibitor of Neuropathy Target Esterase (NTE) unh.eduresearchgate.net |

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body mdpi.commdpi.com. Several organophosphate flame retardants have been identified as potential EDCs nih.gov. They can alter hormone homeostasis, potentially leading to adverse effects on reproductive, developmental, and metabolic health mdpi.comnih.gov.

Specifically, tris(2,6-dimethylphenyl) phosphate (TDMPP), another name for this compound, has demonstrated estrogen-like activity. nih.gov In a mouse model, developmental exposure to TDMPP was found to impair the development of female reproductive functions nih.gov. The study revealed that TDMPP can directly enter the fetal and neonatal brain, leading to the masculinization of sexual dimorphic nuclei in the hypothalamus of female mice nih.gov. This suggests that the compound can interfere with the critical window of sexual differentiation of the brain, a process heavily dependent on hormonal signals nih.gov.

Research on other tricresyl phosphate isomers has also shown endocrine-disrupting effects. In studies using the H295R human adrenocortical carcinoma cell line, various organophosphate flame retardants, including tricresyl phosphate (TCP), were shown to increase the production of both 17β-estradiol (E2) and testosterone (B1683101) nih.gov. These compounds also upregulated the transcription of major steroidogenic genes nih.gov. In zebrafish, exposure to TCP led to significant increases in plasma testosterone and E2 concentrations in females nih.gov. These findings indicate that triaryl phosphates can disrupt hormonal balance by altering steroidogenesis nih.gov.

The potential for reproductive and developmental toxicity is a significant concern for chemicals with endocrine-disrupting activity mdpi.com. Trixylyl phosphate (TXP) is classified as a reproductive toxin that may damage fertility under Regulation (EC) No. 1272/2008 chiron.no.

Studies on related organophosphate esters provide further evidence of these risks. In experiments with Sprague Dawley rats, exposure to triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) during gestation and lactation resulted in reproductive and developmental toxicity nih.govnih.gov. Effects included negative impacts on reproductive performance, reduced numbers of live pups, and decreased pup survival nih.gov. Offspring also showed reduced body weights and delays in pubertal endpoints nih.govresearchgate.net. These studies demonstrate that organophosphate esters can be transferred from mother to offspring during gestation and lactation and that early life stages are sensitive to their effects nih.govnih.gov.

Developmental exposure to tris(2,6-dimethylphenyl) phosphate (TDMPP) in mice resulted in long-term consequences for female reproductive health, including precocious puberty and irregular estrous cycles nih.gov. This further underscores the vulnerability of the developing reproductive system to this specific compound nih.gov.

The impact of triaryl phosphates on fertility is a key aspect of their reproductive toxicity. Trixylyl phosphate is specifically noted for its potential to damage fertility chiron.no. This is supported by findings in animal studies on related compounds. For instance, long-term exposure of zebrafish to tri-m-cresyl phosphate, another TCP isomer, was shown to disrupt fecundity, leading to a decrease in the cumulative number of eggs in females and reduced sperm density and motility in males nih.gov.

Chemicals that interfere with hormonal systems, known as endocrine disruptors, have been linked to reduced fertility nih.govetrnlfertility.com. The estrogen-like action of tris(2,6-dimethylphenyl) phosphate, which impairs the proper development of the female reproductive system and brain structures related to reproductive function, provides a clear mechanism by which it could negatively impact fertility nih.gov.

Summary of Reproductive and Developmental Effects of Triaryl Phosphates

| Compound | Study Model | Observed Effects | Reference |

|---|---|---|---|

| Tris(2,6-dimethylphenyl) phosphate | Mice | Impaired female reproductive function, precocious puberty, irregular estrous cycles nih.gov | nih.gov |

| Trixylyl phosphate | Regulatory Classification | Classified as a reproductive toxin, may damage fertility chiron.no | chiron.no |

| Triphenyl phosphate (TPHP) | Rats | Perturbed reproductive performance, reduced pup survival, delayed puberty in offspring nih.govnih.gov | nih.govnih.gov |

| Tri-m-cresyl phosphate | Zebrafish | Decreased egg production in females, reduced sperm density/motility in males nih.gov | nih.gov |

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Research has shown that some neurotoxic triaryl phosphates can be genotoxic nih.gov. The ultimate electrophilic metabolites, the saligenin cyclic phosphates, are capable of forming adducts with DNA nih.gov.

Specifically, 2-phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide, a cyclization product similar to those expected from ortho-substituted triaryl phosphates, was found to be a potent mutagen in the Ames test without needing metabolic activation nih.gov. When incubated with calf thymus DNA, this metabolite formed several adducts, including N-2-(o-hydroxybenzyl)-deoxyguanosine nih.gov. The formation of these DNA adducts demonstrates a clear mechanism for the genotoxicity of these metabolites nih.gov.

While direct studies on the carcinogenicity of this compound are limited, the potential for genotoxicity raises concerns. The ability of its metabolites to form DNA adducts is a significant indicator of carcinogenic potential, as DNA damage is a primary initiating event in carcinogenesis. For other chemicals, such as 2,4,6-trinitrotoluene (B92697) (TNT), mutagenic activity has been observed in Salmonella typhimurium and in the urine of occupationally exposed workers, leading to concerns about its carcinogenicity nih.gov. Similarly, studies on other organophosphorus flame retardants like tris(chloropropyl) phosphate (TCPP) have shown induced genotoxic effects in cultured human lymphocytes at certain concentrations mdpi.com. Although commitments were made to conduct in vitro genotoxicity studies for trixylenyl phosphate under the US HPV program, the results have not been widely reported service.gov.uk.

Effects on Other Organ Systems (e.g., Hepatic, Pulmonary, Renal, Immune)

Limited specific toxicological data is available for this compound regarding its direct effects on various organ systems. However, research on related organophosphate esters (OPEs) provides insights into the potential health concerns associated with this class of compounds. It is important to note that commercial "trixylenyl phosphate" is often a mixture of isomers, and one analysis of commercial products found that the 2,6-isomer was not present service.gov.uk. Therefore, the following findings on other OPEs may not be directly applicable but are presented for context.

Hepatic Effects: Studies on other organophosphate flame retardants have demonstrated potential hepatotoxicity. For instance, tris(2-chloropropyl) phosphate (TCPP) was found to induce oxidative stress in human L02 liver cells, indicated by a significant increase in the production of reactive oxygen species (ROS) researchgate.net. Further analysis showed that TCPP could disturb cell growth, metabolism, and signal transduction in these hepatic cells researchgate.net. Other OPEs, such as isopropylated triphenylphosphate (IPPP) and tris(2-butoxyethyl) phosphate (TBOEP), have also been shown to have adverse effects on HepG2 liver cells, including cytotoxicity and disruption of lipid homeostasis through the autophagy pathway service.gov.uk.

Pulmonary Effects: The respiratory system is a potential target for OPEs, as exposure can occur through inhalation of contaminated air and dust. Research has linked certain OPEs and their metabolites, such as bis(1,3‐dichloro‐2‐propyl) phosphate (BDCPP) and tris(2‐chloroethyl) phosphate (TCEP), to impaired lung function and airway remodeling nih.gov. In animal models, exposure to compounds like tri‐n‐butyl phosphate (TnBP) and tris(2‐butoxyethyl) phosphate (TBEP) has been reported to cause lung injury through increased oxidative stress nih.gov. Furthermore, inorganic phosphate itself has been shown to induce inflammation in bronchial epithelium, a response that is exacerbated by cigarette smoke extract nih.gov.

Renal Effects: The kidneys are crucial for filtering waste from the blood, and some evidence suggests they may be susceptible to damage from organophosphates. High loads of inorganic phosphate can lead to acute phosphate nephropathy, a condition characterized by the deposition of calcium phosphate crystals in the renal tubules who.int. Metabolites of certain OPEs have been associated with deteriorating renal function in patients with chronic kidney disease nih.gov. Studies using human kidney cell lines have shown that tris(1,3-dichloro-2-propyl)phosphate (TDCPP) can inhibit cell growth at low concentrations and induce toxicity at higher concentrations, with evidence suggesting that oxidative stress plays a role in this toxicity researchgate.net.

Immune Effects: The immune system can also be affected by exposure to organophosphorus compounds. For example, subchronic exposure to tri-ortho-cresyl phosphate (TOCP), a well-studied OPE, has been shown to reduce T-cell populations in mice, suggesting systemic immunotoxicity that could compromise immune function service.gov.ukmdpi.com. The TOCP metabolite, cresyl saligenic phosphate (CBDP), was found to inhibit lymphocyte proliferation in vitro service.gov.ukmdpi.com. Other OPEs have also been implicated in potential immunosuppression by affecting macrophage functions like adhesion and phagocytosis service.gov.uk.

Metabolic Transformation Pathways and Enhanced Toxicity of Metabolites

The metabolic fate of this compound has not been specifically detailed in the available scientific literature. However, the metabolism of other triaryl phosphates, such as tricresyl phosphate (TCP) and triphenyl phosphate (TPHP), has been studied and provides a likely model for its transformation in vivo.

Generally, triaryl phosphates undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver nih.gov. This process often involves hydroxylation of one of the aryl groups. For certain isomers of tricresyl phosphate, this metabolic activation is a critical step in exerting their neurotoxic effects. For example, tri-ortho-cresyl phosphate (ToCP) is metabolized to a highly toxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP) nih.gov. This metabolite is a potent inhibitor of esterase enzymes, leading to organophosphate-induced delayed neuropathy (OPIDN) nih.gov. It has been demonstrated that mono-ortho isomers of TCP are even more toxic than the tri-ortho isomer due to this metabolic activation nih.gov.

Following the initial CYP450-mediated oxidation, the resulting hydroxylated metabolites can undergo further Phase II conjugation reactions. Studies on triphenyl phosphate (TPHP), for instance, have shown that its hydroxylated metabolites can conjugate with glutathione (B108866) (GSH) to form S-conjugates, which are then excreted researchgate.net. It is plausible that this compound follows similar metabolic pathways, being transformed in the liver to hydroxylated and potentially more toxic metabolites, which are then detoxified and eliminated through conjugation. However, without specific studies on the 2,6-xylenyl isomer, it is unknown if its metabolites possess the enhanced toxicity seen with ortho-substituted cresyl phosphates.

Ecological Risk Assessment

Ecotoxicity in Aquatic and Terrestrial Organisms

The ecological risk of this compound is not well-defined due to a lack of specific studies on this isomer. However, an environmental risk evaluation for commercial trixylenyl phosphate (CAS no. 25155-23-1) by the UK Environment Agency provides some relevant data, although it is crucial to reiterate that the 2,6-isomer was reportedly absent from the analyzed mixtures service.gov.uk.

The report suggests that trixylenyl phosphate meets the screening criteria for a persistent, bioaccumulative, and toxic (PBT) substance service.gov.uk. It has a relatively high predicted bioconcentration factor (BCF) in fish of around 1,900 L/kg, indicating a significant potential for accumulation in aquatic life service.gov.uk.

Aquatic Ecotoxicity: Limited acute toxicity data is available for the trixylenyl phosphate mixture.

Fish: A study on fish showed no adverse effects at concentrations exceeding the substance's water solubility service.gov.uk.

Invertebrates: No acute toxicity data were available for freshwater invertebrates. However, a 96-hour LC50 of 1.9 mg/L was determined for the brackish water copepod Nitocra spinipes service.gov.uk.

Algae: A 4-hour study on algae showed no effects at concentrations above the water solubility limit service.gov.uk.

The table below summarizes the available aquatic toxicity data for the commercial trixylenyl phosphate mixture.

| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Not specified | No Observed Effect Concentration (NOEC) | > Water Solubility | - | service.gov.uk |

| Invertebrate | Nitocra spinipes (Copepod) | LC50 | 1.9 | 96 hours | service.gov.uk |

| Algae | Not specified | No Observed Effect Concentration (NOEC) | > Water Solubility | 4 hours | service.gov.uk |

Terrestrial Ecotoxicity: There is a lack of specific studies on the effects of this compound on terrestrial organisms. The UK report notes that no risk characterization could be performed for secondary poisoning due to an inadequate mammalian toxicity dataset. However, it predicts that the substance could be taken up from the soil by worms, suggesting a potential route of entry into terrestrial food chains service.gov.uk.

Advanced Analytical and Methodological Research

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the separation and quantification of Tri(2,6-xylenyl)phosphate from various matrices. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the specific isomers of interest.

Gas chromatography (GC) is a highly effective technique for the determination of phosphate (B84403) esters in environmental samples and technical products. nih.gov For enhanced selectivity and sensitivity towards phosphorus-containing compounds like this compound, GC systems are often equipped with specialized detectors.

The Flame Photometric Detector (FPD) is a phosphorus-specific detector commonly used for this purpose. d-nb.inforesearchgate.net It offers high selectivity for phosphorus and sulfur-containing compounds, making it ideal for analyzing complex samples where matrix interference is a concern. The FPD operates by decomposing the sample in a hydrogen-rich flame and measuring the light emitted from the chemiluminescent reactions of phosphorus species (at ~526 nm). Another option is the Nitrogen-Phosphorus Detector (NPD), which is also highly sensitive to phosphorus-containing compounds and provides a low background signal, further enhancing detection limits. researchgate.net

The general procedure involves extraction of the analyte, followed by direct injection into the GC system. The separation is typically achieved on a capillary column, although, as discussed later, complete separation of all isomers can be challenging. nih.gov

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful platform for the analysis of organophosphate flame retardants. researchgate.net Techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) offer high selectivity and sensitivity for the detection of these compounds in matrices such as water. researchgate.net This method is often preferred over GC as it is more amenable to the use of deuterated internal standards and can suffer from less unfavorable fragmentation. researchgate.net